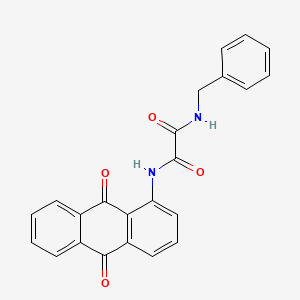
N-(1-Anthraquinonyl)-N'-benzyloxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Anthraquinonyl)-N’-benzyloxamide: is an organic compound that belongs to the class of anthraquinone derivatives. Anthraquinone derivatives are known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of an anthraquinone moiety linked to a benzyloxamide group, which imparts unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Anthraquinonyl)-N’-benzyloxamide typically involves the reaction of 1-aminoanthraquinone with benzyl isocyanate under controlled conditions. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of N-(1-Anthraquinonyl)-N’-benzyloxamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control temperature, pressure, and reaction time. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques .
化学反応の分析
Types of Reactions
N-(1-Anthraquinonyl)-N’-benzyloxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone moiety to anthracene derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Anthracene derivatives.
Substitution: Various substituted anthraquinone derivatives.
科学的研究の応用
N-(1-Anthraquinonyl)-N’-benzyloxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Studied for its anticancer properties, particularly in inhibiting the growth of cancer cells.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
作用機序
The mechanism of action of N-(1-Anthraquinonyl)-N’-benzyloxamide involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits specific enzymes involved in cell proliferation, making it a potential anticancer agent . The molecular targets include topoisomerases and kinases, which are crucial for cell division and growth .
類似化合物との比較
Similar Compounds
N-(1-Anthraquinonyl)-N’-phenylthiourea: Similar in structure but contains a thiourea group instead of a benzyloxamide group.
N-(2-R-1-anthraquinonyl)ureas: Contains a urea group and exhibits different chemical properties.
Uniqueness
N-(1-Anthraquinonyl)-N’-benzyloxamide is unique due to its specific combination of the anthraquinone and benzyloxamide groups, which imparts distinct chemical reactivity and biological activity. Its ability to intercalate into DNA and inhibit enzymes makes it a valuable compound in medicinal chemistry .
特性
CAS番号 |
92573-30-3 |
|---|---|
分子式 |
C23H16N2O4 |
分子量 |
384.4 g/mol |
IUPAC名 |
N-benzyl-N'-(9,10-dioxoanthracen-1-yl)oxamide |
InChI |
InChI=1S/C23H16N2O4/c26-20-15-9-4-5-10-16(15)21(27)19-17(20)11-6-12-18(19)25-23(29)22(28)24-13-14-7-2-1-3-8-14/h1-12H,13H2,(H,24,28)(H,25,29) |
InChIキー |
OWTFXDBRNVJZKR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


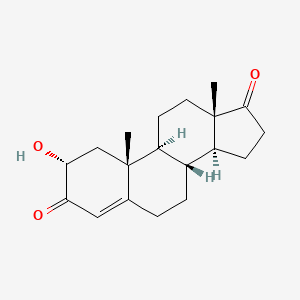

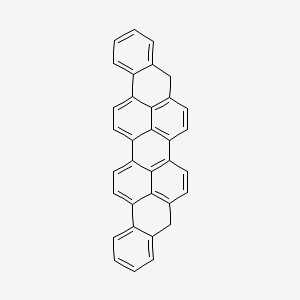
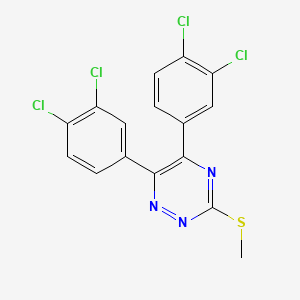
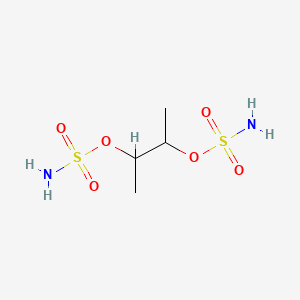
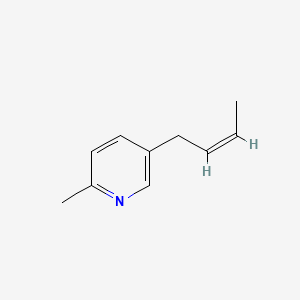
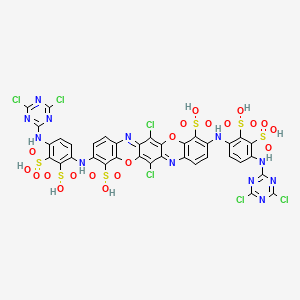
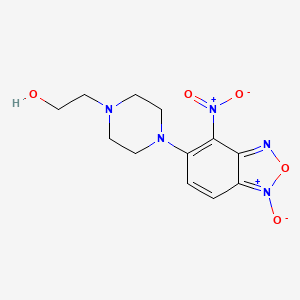


![(2E)-2-Cyano-2-[(2-propyn-1-yloxy)imino]acetamide](/img/structure/B13789513.png)
![(2S,5R,6R)-6-[[(2R)-Amino-3-(4-hydroxyphenyl)-1-oxopropyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicylco[3.2.O]heptaine-2-carboxylic acid](/img/structure/B13789522.png)
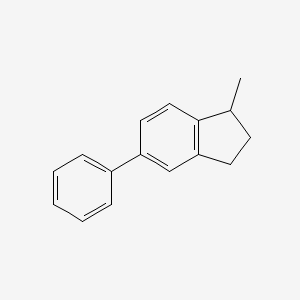
![2-(4-Methoxyanilino)-4-methyl-benzo[e][1,3]benzothiazol-5-ol](/img/structure/B13789528.png)
